3-(4-tert-Butoxyphenyl)butyric acid
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Overview
Description
3-(4-tert-Butoxyphenyl)butyric acid is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . It is a derivative of butyric acid, characterized by the presence of a tert-butoxy group attached to the phenyl ring. This compound is primarily used in biochemical research and has various applications in scientific studies.
Scientific Research Applications
3-(4-tert-Butoxyphenyl)butyric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
While the mechanism of action for 3-(4-tert-Butoxyphenyl)butyric acid is not explicitly stated, it’s worth noting that butyric acid and its derivatives have been shown to have various effects on cellular and biological processes . For instance, phenylbutyric acid can act as an ammonia scavenger, chemical chaperone, and histone deacetylase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butoxyphenyl)butyric acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butoxybenzaldehyde and butyric acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as distillation and crystallization, is common to achieve the required purity levels for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-Butoxyphenyl)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Comparison with Similar Compounds
Similar Compounds
Phenylbutyric acid: A related compound with similar structural features but lacking the tert-butoxy group.
Butyric acid: The parent compound, which is a simple carboxylic acid without the phenyl and tert-butoxy groups.
Uniqueness
3-(4-tert-Butoxyphenyl)butyric acid is unique due to the presence of the tert-butoxy group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10(9-13(15)16)11-5-7-12(8-6-11)17-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRNBWCHZXWUCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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